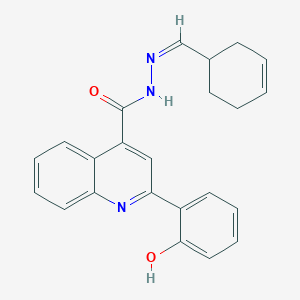![molecular formula C24H31NO2 B6060065 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6060065.png)
1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone, also known as UMB 425, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as opioid receptor modulators, which interact with the body's opioid receptors to produce various effects.
Mechanism of Action
1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 acts as a selective agonist of the mu-opioid receptor, which is one of the three main types of opioid receptors in the body. By binding to this receptor, 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 can produce a range of effects, including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 are complex and depend on various factors, including the dose, route of administration, and individual differences in metabolism and genetics. Some of the effects that have been reported in scientific literature include analgesia, respiratory depression, and decreased gastrointestinal motility.
Advantages and Limitations for Lab Experiments
1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 has several advantages for use in lab experiments, including its selectivity for the mu-opioid receptor and its well-characterized synthesis method. However, there are also limitations to its use, including its potential for abuse and dependence, as well as its potential for producing adverse effects such as respiratory depression.
Future Directions
There are many potential future directions for research on 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 and related compounds. Some of the areas that could be explored include the development of more selective and potent agonists of the mu-opioid receptor, the investigation of the effects of 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 on other physiological systems such as the immune system, and the exploration of its potential as a treatment for other medical conditions such as anxiety and mood disorders.
In conclusion, 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 is a compound that has been studied for its potential therapeutic applications in the treatment of various medical conditions. Its mechanism of action involves binding to the mu-opioid receptor, and it has been shown to produce a range of effects including pain relief and reduced drug-seeking behavior. While there are advantages and limitations to its use in lab experiments, there are many potential future directions for research on 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 and related compounds.
Synthesis Methods
The synthesis of 1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 involves several steps, including the use of reagents such as piperidine, benzyl bromide, and ethanone. The process has been described in detail in scientific literature, and various modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone 425 has been studied for its potential applications in the treatment of various medical conditions, including pain, addiction, and depression. It has been shown to have analgesic effects in animal models, and it has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
properties
IUPAC Name |
1-[3-[[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-20(27)23-12-5-10-22(16-23)17-25-15-7-14-24(18-25,19-26)13-6-11-21-8-3-2-4-9-21/h2-5,8-10,12,16,26H,6-7,11,13-15,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMOXVVJHSTPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[3-(Hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)
![2-{[2-(2-benzylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6059996.png)
![4-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6059998.png)
![1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B6060001.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6060007.png)
![N-cyclooctyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6060012.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6060014.png)

![1-(2-fluorophenyl)-4-[1-(2-methoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B6060048.png)
![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl thiophene-2-carboxylate](/img/structure/B6060075.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6060082.png)
![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)